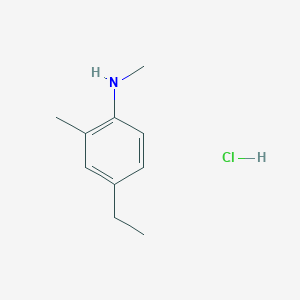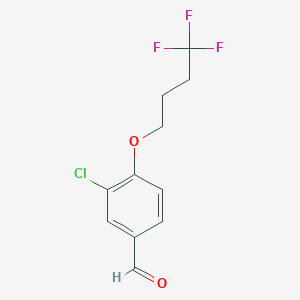
2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
La 2-(3-Hydroxyphénoxy)-1-(pipéridin-1-yl)éthanone est un composé organique caractérisé par la présence d'un groupe hydroxyphénoxy et d'un groupe pipéridinyl liés à un squelette éthanone
Méthodes De Préparation
Voies de synthèse et conditions de réaction
La synthèse de la 2-(3-Hydroxyphénoxy)-1-(pipéridin-1-yl)éthanone implique généralement la réaction du 3-hydroxyphénol avec la 1-(pipéridin-1-yl)éthanone dans des conditions spécifiques. La réaction est généralement effectuée en présence d'une base, telle que l'hydroxyde de sodium, et d'un solvant, tel que l'éthanol. Le mélange réactionnel est chauffé au reflux pendant plusieurs heures pour assurer la conversion complète des réactifs en produit souhaité.
Méthodes de production industrielle
En milieu industriel, la production de la 2-(3-Hydroxyphénoxy)-1-(pipéridin-1-yl)éthanone peut impliquer des réacteurs à écoulement continu pour optimiser l'efficacité de la réaction et le rendement. L'utilisation de catalyseurs et de techniques de purification avancées, telles que la recristallisation et la chromatographie, garantit la production de composés de haute pureté adaptés à diverses applications.
Analyse Des Réactions Chimiques
Types de réactions
La 2-(3-Hydroxyphénoxy)-1-(pipéridin-1-yl)éthanone peut subir plusieurs types de réactions chimiques, notamment :
Oxydation : Le groupe hydroxyle peut être oxydé pour former une cétone ou un aldéhyde.
Réduction : Le groupe carbonyle peut être réduit pour former un alcool.
Substitution : Le groupe hydroxyle peut être substitué par d'autres groupes fonctionnels, tels que les halogènes ou les groupes alkyle.
Réactifs et conditions courants
Oxydation : Les oxydants courants incluent le permanganate de potassium et le trioxyde de chrome.
Réduction : Les agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont couramment utilisés.
Substitution : Des réactifs comme le chlorure de thionyle et les halogénoalcanes sont utilisés pour les réactions de substitution.
Principaux produits formés
Oxydation : Formation de la 3-oxo-phénoxy-1-(pipéridin-1-yl)éthanone.
Réduction : Formation de la 2-(3-hydroxyphénoxy)-1-(pipéridin-1-yl)éthanol.
Substitution : Formation de divers dérivés phénoxy substitués.
Applications de la recherche scientifique
La 2-(3-Hydroxyphénoxy)-1-(pipéridin-1-yl)éthanone a plusieurs applications dans la recherche scientifique, notamment :
Chimie : Utilisé comme bloc de construction pour la synthèse de molécules plus complexes.
Biologie : Étudié pour son activité biologique potentielle, notamment ses propriétés antimicrobiennes et anticancéreuses.
Médecine : Exploré comme candidat médicament potentiel pour diverses applications thérapeutiques.
Industrie : Utilisé dans le développement de matériaux avancés, tels que les polymères et les revêtements.
Mécanisme d'action
Le mécanisme d'action de la 2-(3-Hydroxyphénoxy)-1-(pipéridin-1-yl)éthanone implique son interaction avec des cibles moléculaires spécifiques, telles que les enzymes ou les récepteurs. Le groupe hydroxyphénoxy peut participer aux liaisons hydrogène et autres interactions, tandis que le groupe pipéridinyl peut améliorer l'affinité et la spécificité de liaison du composé. Ces interactions peuvent moduler diverses voies biochimiques, conduisant aux effets observés du composé.
Applications De Recherche Scientifique
2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of advanced materials, such as polymers and coatings.
Mécanisme D'action
The mechanism of action of 2-(3-Hydroxyphenoxy)-1-(piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenoxy group may participate in hydrogen bonding and other interactions, while the piperidinyl group can enhance the compound’s binding affinity and specificity. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparaison Avec Des Composés Similaires
Composés similaires
2-(4-Hydroxyphénoxy)-1-(pipéridin-1-yl)éthanone : Structure similaire, mais avec le groupe hydroxyle en position para.
2-(3-Méthoxyphénoxy)-1-(pipéridin-1-yl)éthanone : Structure similaire, mais avec un groupe méthoxy au lieu d'un groupe hydroxyle.
2-(3-Hydroxyphénoxy)-1-(morpholin-4-yl)éthanone : Structure similaire, mais avec un groupe morpholinyl au lieu d'un groupe pipéridinyl.
Unicité
La 2-(3-Hydroxyphénoxy)-1-(pipéridin-1-yl)éthanone est unique en raison de la position spécifique du groupe hydroxyle et de la présence du groupe pipéridinyl. Ces caractéristiques structurelles contribuent à sa réactivité chimique distincte et à son activité biologique potentielle, ce qui en fait un composé précieux pour diverses applications de recherche et industrielles.
Propriétés
Formule moléculaire |
C13H17NO3 |
|---|---|
Poids moléculaire |
235.28 g/mol |
Nom IUPAC |
2-(3-hydroxyphenoxy)-1-piperidin-1-ylethanone |
InChI |
InChI=1S/C13H17NO3/c15-11-5-4-6-12(9-11)17-10-13(16)14-7-2-1-3-8-14/h4-6,9,15H,1-3,7-8,10H2 |
Clé InChI |
YCOKDYIAOAQIAB-UHFFFAOYSA-N |
SMILES canonique |
C1CCN(CC1)C(=O)COC2=CC=CC(=C2)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![7,9-Dimethyl-11H-benzo[a]carbazole](/img/structure/B12074230.png)
![1-Benzyl-2-phenyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-benzo[d]imidazole](/img/structure/B12074234.png)

![Propanamide, 3-chloro-N-[2-(4-fluorophenoxy)-3-pyridinyl]-2,2-dimethyl-](/img/structure/B12074246.png)


![[3,4,5-Triacetyloxy-6-(2-chloroethoxy)oxan-2-yl]methyl acetate](/img/structure/B12074256.png)



![Methyl 2-amino-2-(3-fluorobicyclo[1.1.1]pentan-1-yl)acetate](/img/structure/B12074271.png)

![2-Amino-4-[5-[3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-3-methyl-2,6-dioxopyrimidin-1-yl]butanoic acid](/img/structure/B12074290.png)

